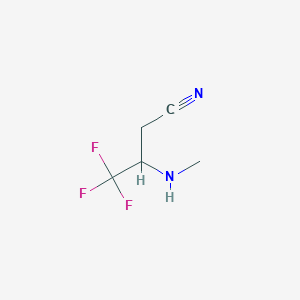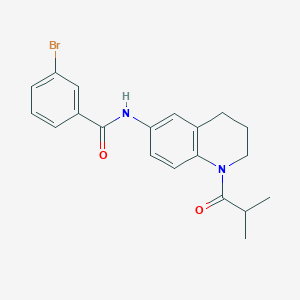![molecular formula C22H16ClN3O2 B2505904 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-50-7](/img/structure/B2505904.png)
4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H16ClN3O2 and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of research involves the synthesis of quinazoline derivatives and their evaluation for antimicrobial activities. For example, studies have developed compounds with significant antimicrobial potential against various bacterial and fungal strains. These compounds are synthesized through complex chemical reactions involving quinazolinone structures, indicating the chemical versatility and potential pharmaceutical application of 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and its derivatives.
Antibacterial and Antifungal Potentials
Compounds derived from quinazolinone frameworks, similar to the one mentioned, have shown promising antibacterial and antifungal activities. The synthesis of these compounds involves multiple steps, including the formation of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against a range of microbial pathogens, demonstrating good activity against standard drugs (Patel & Shaikh, 2011).
Antimicrobial Screening
Novel quinazolinone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, highlighting the antimicrobial potential of quinazolinone-based compounds. These studies elucidate the structural requirements for antimicrobial efficacy, contributing to the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
Quinazolinone derivatives have also been explored for their antitumor activities. Research in this area aims to develop compounds with high cytotoxicity against tumor cells, potentially offering new avenues for cancer treatment.
Development of Water-Soluble Antitumor Agents
Efforts to increase the water solubility of quinazolinone-based antitumor agents have led to the synthesis of analogs with enhanced cytotoxicity and unique biochemical characteristics, such as delayed cell-cycle arrest. These compounds represent a class with potential for in vivo evaluation and therapeutic application in cancer treatment (Bavetsias et al., 2002).
Synthesis of EGFR Inhibitors
The design and synthesis of 3-methylquinazolinone derivatives as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) demonstrate significant antiproliferative activities against various tumor cells. These findings support the development of quinazolinone derivatives as novel anti-cancer drugs, highlighting their potential role in cancer therapy (Zhang et al., 2021).
Properties
IUPAC Name |
4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBHAFDPKCTKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)
![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)
![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)


![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)
![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)
![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)
